5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride
Overview
Description
The compound “5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tetrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a phenyl ring, which is a six-membered ring of carbon atoms, with a chlorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine and tetrazole rings, and the attachment of the phenyl ring. The exact synthesis process would depend on the starting materials and the specific reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and tetrazole rings, as well as the phenyl ring, would likely result in a complex three-dimensional structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the pyrrolidine and tetrazole rings, as well as the phenyl ring, could potentially make this compound reactive under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the pyrrolidine and tetrazole rings, as well as the phenyl ring, could potentially affect these properties .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : N-(oxyran-2-ylmethyl)triazoles and tetrazoles, including derivatives similar to 5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride, can be synthesized through alkylation and cycloaddition processes, providing a pathway for creating various N-(oxiran-2-ylmethyl)azoles (Golobokova et al., 2015).
- Molecular Structure Analysis : The study of compounds with structures similar to this compound, using methods like NMR, IR, UV-Vis spectroscopy, and X-ray diffraction, provides insights into their molecular structures (Ershov et al., 2023).
Biological Applications
- Antifungal Activity : Tetrazole derivatives with a pyrrolidine scaffold, similar to the compound , have shown potential antifungal activity, particularly against Candida albicans. These compounds have been synthesized through N-alkylation of 2-arylpyrrolidines and display varying degrees of efficacy and toxicity (Łukowska-Chojnacka et al., 2019).
Material Science and Chemistry
- Organocatalytic Processes : The use of 5-(pyrrolidin-2-yl)tetrazole functionalized silica in continuous-flow aldol reactions demonstrates its potential in green chemistry applications. This approach highlights the environmental friendliness and efficiency of using such tetrazole derivatives in chemical processes (Bortolini et al., 2012).
Electronic and Photophysical Properties
- Electronic Reactivity : The electron-induced reactivity of tetrazole compounds, including those structurally related to this compound, provides insights into the influence of molecular structure on electron attachment and ring-opening reactivity, which is crucial in understanding their potential applications in electronic materials (Luxford et al., 2021).
Mechanism of Action
Target of Action
The primary target of 5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of various neurotransmitters in the brain .
Mode of Action
this compound acts as a selective antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound affects the histaminergic neuron signaling pathway, which plays a role in maintaining wakefulness . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Pharmacokinetics
It is known that the compound has a certain degree of bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action result in an increase in wakefulness and a decrease in excessive daytime sleepiness . This is achieved through its interaction with the histamine H3 receptor and the subsequent enhancement of histaminergic neuron activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(pyrrolidin-3-ylmethyl)tetrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5.ClH/c13-11-3-1-10(2-4-11)12-15-17-18(16-12)8-9-5-6-14-7-9;/h1-4,9,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYAAYQLDMDEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2N=C(N=N2)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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